C.I. Acid Black 210

Description

Historical Context and Evolution of Acid Dyes in Industrial Applications

The journey of acid dyes began in the latter half of the 19th century, marking a significant shift from natural to synthetic colorants. The first acid dye, a triarylmethane derivative, appeared in 1868. china-dyestuff.comcolorfuldyes.com This was followed in 1877 by the synthesis of Acid Red A, the first acid dye specifically developed for wool dyeing. china-dyestuff.comcolorfuldyes.com These early dyes, while vibrant, often lacked durability. china-dyestuff.comcolorfuldyes.com The development of azo dyes, starting with the synthesis of "aniline yellow" in 1861, revolutionized the industry, as they offered a wide range of colors and became a dominant class of dyes. colorfuldyes.com

Throughout the late 19th and early 20th centuries, innovations led to acid dyes with improved properties. The invention of dyes with anthraquinone (B42736) structures after 1890 expanded the available color palette and enhanced fastness. colorfuldyes.com The 20th century saw further advancements, including the development of metal-complex acid dyes, which form coordination complexes with metal ions to improve their affinity for fibers and produce a wider array of shades. primachemicals.com This continuous evolution, driven by the demands of the textile and other industries, led to the creation of complex polyazo dyes like C.I. Acid Black 210, which was developed in the late 20th century to provide intense, long-lasting black shades for materials such as leather, wool, and silk. guidechem.comsardarchemicals.com

Acid dyes are characterized by the presence of acidic groups, typically sulfonic acid (-SO3H) or carboxylic acid (-COOH) groups, which are usually present as sodium salts (e.g., -SO3Na) in the dye molecule. china-dyestuff.com These anionic groups allow the dyes to form ionic bonds with protonated amino groups in protein fibers (like wool and silk) and synthetic polyamides (like nylon) in an acidic solution. 360iresearch.com The classification of acid dyes often relates to their application process, which is dependent on their molecular structure and includes categories like leveling, milling, and metal-complex dyes. primachemicals.comwikipedia.org

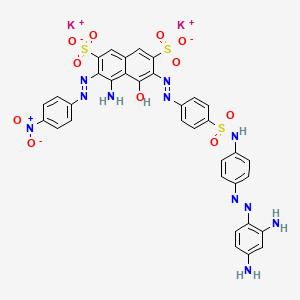

Classification and Structural Characteristics of this compound within the Azo Dye Family

This compound is a complex synthetic organic compound classified as a trisazo dye. worlddyevariety.comfrontiersin.org This classification indicates the presence of three azo groups (–N=N–) within its molecular structure. frontiersin.orgstainsfile.com Azo dyes are the largest and most versatile class of dyes, accounting for over 60% of the dyes used in industry. nih.gov The color of these dyes is determined by the azo bonds and the associated aromatic structures (chromophores) and functional groups (auxochromes). nih.gov

The reactivity and application of this compound are dictated by its key structural motifs:

Trisazo Chromophore : The three azo linkages are the primary chromophores responsible for the dye's intense black color. The extended system of conjugated double bonds across the aromatic rings and azo groups allows for strong absorption of light across the visible spectrum. frontiersin.org

Sulfonic Acid Groups : The molecule contains multiple sulfonic acid groups (-SO₃H), which are present as their potassium salts in the commercial form. guidechem.comworlddyevariety.com These highly polar, anionic groups are crucial for several reasons. They render the large molecule water-soluble, which is essential for the dyeing process. guidechem.com Furthermore, they provide the sites for ionic bonding with the positively charged amino groups on protein and polyamide fibers, anchoring the dye to the substrate. china-dyestuff.com

Aromatic and Hydroxyl Groups : The structure incorporates complex aromatic systems, including naphthalene (B1677914) and benzene (B151609) derivatives, as well as hydroxyl (-OH) and amino (-NH₂) groups. worlddyevariety.comevitachem.com These auxochromes modify and intensify the color produced by the azo chromophores. The hydroxyl and amino groups also contribute to the dye's affinity for fibers through hydrogen bonding and van der Waals forces.

The intricate combination of these structural features results in a dye with high tinctorial strength, good water solubility, and strong affinity for specific fibers, making it highly valued in the leather and textile industries. sardarchemicals.comevitachem.com

| Property | Value |

|---|---|

| C.I. Number | 300285 worlddyevariety.com |

| CAS Number | 99576-15-5 worlddyevariety.comcncolorchem.com |

| Molecular Formula | C₃₄H₂₅K₂N₁₁O₁₁S₃ worlddyevariety.comcncolorchem.com |

| Molecular Weight | 938.02 g/mol worlddyevariety.comcncolorchem.com |

| Classification | Trisazo Dye worlddyevariety.comfrontiersin.org |

| Appearance | Black Powder cncolorchem.com |

Significance of this compound in Contemporary Chemical and Environmental Research

Beyond its primary industrial use for dyeing leather, wool, and silk, this compound has become a significant compound in contemporary chemical and environmental research. worlddyevariety.comchemicalbook.com Its widespread use and complex, stable structure make it a representative model pollutant for studying the environmental impact of textile and tannery effluents. frontiersin.orgresearchgate.net

Research has extensively focused on developing effective methods for the degradation and removal of this compound from wastewater. Its resistance to conventional breakdown makes it a target for advanced oxidation processes (AOPs). researchgate.net Studies have investigated its degradation using methods such as:

Ozonation : Treatment with ozone (O₃), alone or in combination with UV radiation (O₃/UV), has been shown to effectively decolorize and partially mineralize the dye. researchgate.net

Photocatalysis : Researchers have explored the use of semiconductor photocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), to degrade the dye under UV irradiation. rdd.edu.iqijoir.gov.iq One study demonstrated a 69% removal efficiency using a continuous fixed-bed photoreactor with green-synthesized ZnO-NPs. rdd.edu.iqijoir.gov.iq

Photodegradation : The degradation of the dye using potassium persulfate under light has also been studied, showing a first-order reaction kinetic. researchgate.net

These studies are crucial for developing technologies to mitigate the environmental impact of dye-containing industrial wastewater. Furthermore, the degradation of this compound is of toxicological interest. Research has shown that under certain conditions, the dye can degrade to form harmful aromatic amines, such as 4-nitroaniline (B120555) and 2-naphthylamine, which are of environmental concern. frontiersin.orgresearchgate.net One study noted that while the dye itself has low mutagenic potency, its degradation products can exhibit significant cytotoxicity. frontiersin.orgunesp.br This highlights the importance of complete mineralization in any remediation strategy.

| Degradation Method | Key Findings | Reference |

|---|---|---|

| Ozonation (O₃ and O₃/UV) | Achieved 100% dye removal after 15 minutes at pH 3, 7, and 11. Mineralization increased with pH, reaching 55% at pH 11. | researchgate.net |

| Photocatalysis (ZnO-NPs) | Optimized fixed-bed system achieved 69% removal efficiency. | rdd.edu.iqijoir.gov.iq |

| Ambient Degradation | A 45% decrease in dye concentration was observed after 14 days at room temperature, generating cytotoxic subproducts. | frontiersin.org |

| Photodegradation (Potassium Persulfate) | Degradation follows first-order reaction kinetics with a rate constant of 5.85 x 10⁻⁵ s⁻¹. | researchgate.net |

Properties

IUPAC Name |

dipotassium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27N11O11S3.2K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEMBOPWDPAXAI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25K2N11O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024564 | |

| Record name | C.I. Acid Black 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85223-29-6, 99576-15-5 | |

| Record name | 4-Amino-6-((4-(((4-((2,4-diaminophenyl)azo)phenyl)amino)sulphonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085223296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-diaminophenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099576155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Black 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]sulphonyl]phenyl]azo]-5-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-diaminophenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-, potassium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics of C.i. Acid Black 210

Established Industrial Synthesis Routes for C.I. Acid Black 210

The industrial production of this compound typically follows a multi-step process involving the sequential diazotization and coupling of specific aromatic amines and coupling components.

The synthesis of this compound is a classic example of building a complex azo dye through sequential coupling reactions worlddyevariety.comlookchem.comgoogle.com. The key precursors and their roles are as follows:

p-Nitroaniline: This aromatic amine is subjected to diazotization, a process where it reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt google.comchemistrystudent.com.

H acid (1-amino-8-naphthol-3,6-disulfonic acid): This compound serves as the first coupling component. The p-nitroaniline diazonium salt couples with H acid, usually under acidic to neutral pH conditions (pH 0.5-1.5 for the initial coupling of p-nitroaniline diazonium salt with H acid) google.comjove.com. This reaction forms an intermediate compound, designated as compound (I) google.com.

DASA (4,4'-diaminobenzenesulfonanilide): DASA is diazotized to form its diazonium salt. This diazonium salt then undergoes a second coupling reaction with compound (I). This coupling typically occurs under mildly acidic to neutral conditions (pH 3.0-7.0) google.com. The product of this second coupling is intermediate compound (II) google.com.

m-Phenylenediamine (B132917): This diamine acts as the final coupling component. Compound (II) is coupled with m-phenylenediamine, usually in a slightly alkaline medium (pH 6.0-10.0) google.com, to yield the final trisazo dye, this compound lookchem.comgoogle.com.

Diazotization of p-Nitroaniline → p-Nitroaniline diazonium salt

p-Nitroaniline diazonium salt + H acid → Compound (I)

Diazotization of DASA → DASA diazonium salt

DASA diazonium salt + Compound (I) → Compound (II)

Compound (II) + m-Phenylenediamine → this compound

Table 1: Key Precursors and Their Roles in this compound Synthesis

| Precursor/Component | Role in Synthesis |

| p-Nitroaniline | Diazotization to form diazonium salt |

| H acid (1-amino-8-naphthol-3,6-disulfonic acid) | First coupling component |

| DASA (4,4'-diaminobenzenesulfonanilide) | Second diazotization and coupling component |

| m-Phenylenediamine | Third coupling component |

| Sodium Nitrite & Hydrochloric Acid | Reagents for diazotization |

The stability of diazonium salts is critical, necessitating low reaction temperatures (typically 0-8 °C) to prevent decomposition google.comchemistrystudent.com. Precise control of pH at each coupling stage is paramount for maximizing yield and minimizing side reactions google.comjove.com.

Traditional industrial methods for producing azo dyes like this compound often involve steps such as salting-out, filtration, drying, and pulverizing. These processes can lead to significant environmental challenges, including the generation of large volumes of wastewater with high salt content and high Chemical Oxygen Demand (COD) google.com.

Optimization efforts in the industrial synthesis of this compound focus on improving process efficiency, reducing environmental impact, and enhancing product yield. Key areas of optimization include:

Raw Material Ratios: Precise control over the molar ratios of the reactants is crucial for achieving high yields. For this compound, preferred molar ratios have been reported as: p-Nitroaniline : H acid : DASA diazonium salt : m-phenylenediamine = 1 : 0.8-1.2 : 0.8-1.2 : 0.7-1.0 google.com.

Process Simplification: Streamlining the process by eliminating or modifying steps like salting-out can reduce wastewater and operational costs.

Drying Techniques: The adoption of advanced drying techniques, such as spray drying, offers a cleaner alternative to conventional drying methods. Spray drying can simplify the process flow, reduce equipment investment, improve production efficiency, and significantly decrease wastewater discharge and salt usage google.com. The solid content of the intermediate magma for spray drying is typically maintained between 10-30%, with an optimal range of 15-22% google.com.

Table 2: Comparison of Traditional vs. Cleaner Production Aspects for Azo Dye Synthesis

| Feature | Traditional Method | Cleaner Method (e.g., Spray Drying) |

| Wastewater | High salt content, high COD | Significantly reduced, lower salt and COD |

| Process Steps | Salting-out, filtration, drying, pulverizing | Simplified, direct drying (e.g., spray drying) |

| Environmental Impact | Higher, due to wastewater and salt usage | Lower, more environmentally friendly |

| Efficiency | Lower production efficiency, higher cost | Improved production efficiency, potentially lower cost |

| Waste Generation | Large volumes of filtrates and washing lotion | Minimized solid waste, reduced liquid effluent |

Alternative Synthetic Strategies for this compound

Research into alternative synthetic strategies for azo dyes, including this compound, is driven by the need for more sustainable and environmentally benign manufacturing processes.

The primary goal of environmentally benign synthesis is to minimize or eliminate hazardous waste generation, reduce energy consumption, and utilize safer reagents. For this compound, this translates to developing methods that:

Reduce Salt Usage: Traditional salting-out steps require large amounts of industrial salt, leading to saline wastewater. Alternative methods aim to avoid or minimize this step google.com.

Minimize Wastewater Discharge: Processes that integrate reaction and isolation steps, such as direct spray drying of the reaction magma, can significantly reduce the volume of wastewater produced google.com.

Improve Atom Economy: While not explicitly detailed for this compound in the provided literature, general principles of green chemistry encourage maximizing the incorporation of all materials used in the process into the final product.

One approach described involves a method for directly producing water-soluble aniline (B41778) black that simplifies processing steps, shortens the process period, saves energy, and reduces wastewater discharge, thereby improving labor and production efficiency google.com. This method involves condensation of aniline and nitrobenzene, followed by sulfonation, separation, washing, neutralization, and drying, bypassing some of the more problematic steps of older techniques google.com.

While extensive research exists on catalytic systems for the degradation or removal of dyes like this compound using photocatalysis or other advanced oxidation processes researchgate.net, specific novel catalytic systems for the synthesis of this compound are not prominently detailed in the provided search results. The established synthesis relies on classical diazotization and coupling reactions, which are not typically catalyzed by novel heterogeneous or homogeneous catalysts in the manner seen in other organic syntheses. Future research may explore catalytic methods to improve the efficiency or selectivity of specific coupling steps, but current industrial practice largely adheres to established chemical transformations.

Mechanistic Insights into the Formation of this compound

The formation of this compound is governed by the well-understood mechanism of diazo coupling, which is a type of electrophilic aromatic substitution jove.comwikipedia.orglibretexts.org.

The core mechanism involves:

Diazotization: An aromatic primary amine is converted into a diazonium salt (Ar-N≡N⁺) by reaction with nitrous acid at low temperatures chemistrystudent.com.

Electrophilic Attack: The diazonium ion, being a strong electrophile, attacks an electron-rich aromatic ring of a coupling component (e.g., phenols, naphthols, or aromatic amines) jove.comwikipedia.orglibretexts.org.

Formation of Carbocation Intermediate: The attack leads to the formation of a resonance-stabilized carbocation intermediate jove.com.

Deprotonation: The carbocation intermediate loses a proton (H⁺) to regenerate aromaticity and form the azo compound (Ar-N=N-Ar') jove.comlibretexts.org.

The pH of the reaction medium significantly influences the coupling process:

Phenols and Naphthols: Coupling is most efficient under slightly alkaline conditions (pH > 7.5), where they exist as more nucleophilic phenoxide or naphthoxide ions jove.comlibretexts.org.

Aromatic Amines: Coupling is favored in acidic to neutral conditions (pH 5-7), where the amine is present in its free base form, which is sufficiently nucleophilic, and the diazonium ion concentration is high chemistrystudent.comjove.comlibretexts.org.

As a trisazo dye, this compound is formed through three sequential diazo coupling steps, each requiring specific pH and temperature controls to ensure the correct sequence of reactions and to manage the stability of the diazonium intermediates worlddyevariety.comfrontiersin.orggoogle.com. The extended conjugation provided by the three azo groups (-N=N-) is responsible for the dye's intense black color chemistrystudent.comnih.gov.

Compound List:

this compound

p-Nitroaniline

H acid (1-amino-8-naphthol-3,6-disulfonic acid)

DASA (4,4'-diaminobenzenesulfonanilide)

m-Phenylenediamine

Advanced Spectroscopic and Structural Elucidation of C.i. Acid Black 210

Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics of C.I. Acid Black 210

1D and 2D NMR Techniques for Solution-State Structural Insights and Degradation Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, serves as a powerful tool for elucidating the structure of organic molecules and identifying their transformation products in solution. Studies investigating the stability and degradation of this compound in tannery industry effluents have employed NMR spectroscopy to identify various degradation byproducts frontiersin.orgembrapa.brresearchgate.net. These analyses have indicated the presence of several potentially harmful compounds, including aromatic amines and other organic molecules, formed from the breakdown of the dye structure under ambient conditions, sunlight exposure, or chlorination frontiersin.orgembrapa.brresearchgate.net.

Specifically, ¹H and ¹³C NMR spectra were acquired to probe the chemical environment of protons and carbons within the dye molecules and their degradation products frontiersin.org. Two-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), were utilized to establish correlations between coupled protons, aiding in the structural assignment of identified compounds frontiersin.org. While these studies focused on identifying degradation products, detailed ¹H and ¹³C NMR assignments for the intact this compound molecule in solution, which can be complex due to its polymeric nature or mixture of isomers, were not extensively detailed in the provided literature snippets. However, the methodology involved standard NMR acquisition parameters, including specific spectral widths and relaxation delays, to ensure data quality frontiersin.org.

The identified degradation products, based on NMR and LC-MS/MS analyses, include:

| Degradation Product |

| Benzene (B151609) |

| Cresol (B1669610) |

| Naphthalene (B1677914) |

| Phenol (B47542) |

| 2-naphthylamine |

| Phenylacetic acid |

| 2,6-dimethylaniline |

| 4-nitroaniline (B120555) |

The use of NMR in conjunction with mass spectrometry has been instrumental in revealing the complex degradation pathways of this compound, highlighting the formation of potentially toxic intermediates frontiersin.orgembrapa.brresearchgate.net.

Solid-State NMR for Understanding Dye Aggregation and Immobilization

Information regarding the application of solid-state NMR techniques to this compound for understanding dye aggregation or immobilization within matrices is not available in the provided search results. Solid-state NMR is a valuable technique for characterizing the structure, dynamics, and intermolecular interactions of materials in their solid form, including insoluble dyes or dyes incorporated into solid matrices. However, the specific application of these methods to this compound has not been detailed in the reviewed literature.

X-ray Diffraction Analysis of this compound Crystalline Forms and Assemblies

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase identification, and crystallite size of materials. While XRD is widely used for characterizing various substances, including polymers and composite materials ipme.rurroij.comicdd.com, direct X-ray diffraction analysis of this compound's crystalline forms or assemblies was not detailed in the provided search results. Studies have utilized XRD to characterize materials associated with this compound, such as the calcite adsorbent used for its removal deswater.com or zinc oxide nanoparticles employed in its degradation researchgate.net. However, specific diffraction patterns or structural data pertaining to this compound itself were not found.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

The precise molecular geometry and three-dimensional arrangement of atoms within a molecule are typically elucidated through single-crystal X-ray diffraction. This technique requires the growth of high-quality single crystals of the substance under investigation. The provided literature search did not yield any reports detailing the single-crystal X-ray diffraction analysis of this compound. Given the complex, likely polymeric or mixture-based nature of many azo dyes, obtaining suitable single crystals for such analysis can be challenging. General principles of single-crystal XRD for determining molecular geometry are well-established in the broader scientific literature acs.orgagh.edu.plru.nlrsc.org.

Powder X-ray Diffraction for Polymeric and Composite Material Characterization

Powder X-ray Diffraction (PXRD) is a crucial technique for characterizing the crystalline phases, phase purity, and crystallite size distribution of powdered materials, including polymers and their composites ipme.rurroij.comicdd.com. While PXRD is extensively used in polymer science and materials characterization, specific PXRD data for this compound, or for composite materials where it is a component, was not found within the provided search results. The literature does, however, highlight the general utility of PXRD in identifying crystalline structures, assessing the degree of crystallinity, and fingerprinting polymeric systems rroij.comicdd.com.

Adsorption Dynamics and Surface Interaction Mechanisms of C.i. Acid Black 210

Fundamental Adsorption Isotherms and Kinetic Models for C.I. Acid Black 210

Adsorption isotherms describe the equilibrium relationship between the amount of adsorbate adsorbed onto the adsorbent surface and the concentration of the adsorbate in the solution at a constant temperature. Kinetic models, on the other hand, elucidate the rate at which adsorption occurs and the mechanisms controlling this process.

Langmuir, Freundlich, Temkin, and Intra-particle Diffusion Isotherm Applications

Several isotherm models have been applied to describe the adsorption of this compound. The Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface with a finite number of active sites, frequently provides a good fit for AB 210 adsorption onto various adsorbents deswater.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgkiche.or.kr. For instance, calcite has shown a maximum adsorption capacity (qmax) of approximately 210 mg/g for AB 210 at pH 6 deswater.comresearchgate.net. Similarly, hydroxyapatite (B223615) has demonstrated a qmax of 312.5 mg/g kiche.or.kr, and certain modified bentonites have reported capacities ranging from 71.6 to 79.0 mg/g researchgate.net.

The Freundlich isotherm , which accounts for adsorption on heterogeneous surfaces with a distribution of adsorption energies, also frequently describes the adsorption behavior of AB 210 deswater.comresearchgate.netresearchgate.netekb.egekb.eg. The applicability of the Freundlich model often suggests the presence of surface heterogeneity or multilayer adsorption researchgate.netnih.gov. For example, Freundlich isotherms have been found to fit the adsorption of AB 210 onto calcite deswater.com and biochar derived from tannery waste researchgate.net.

The Temkin isotherm model, which considers the effect of indirect adsorbate-adsorbate interactions by assuming that the heat of adsorption decreases linearly with increasing surface coverage, has also been employed benchchem.comekb.egnih.govcmu.ac.th. This model is particularly useful for heterogeneous surfaces where adsorption is influenced by these interactions benchchem.com.

The Intra-particle diffusion model (also known as the Weber-Morris model) is often used to investigate the diffusion mechanism controlling the adsorption rate. Studies indicate that intra-particle diffusion can play a role in the adsorption of AB 210, though it may not always be the sole rate-limiting step deswater.comresearchgate.netfrontiersin.orgkiche.or.kr. For example, it has been observed that while intra-particle diffusion contributes to the adsorption process, it is often coupled with other mechanisms frontiersin.orgkiche.or.kr.

Table 1: Representative Adsorption Isotherm Parameters for this compound

| Adsorbent | Isotherm Model | qmax (mg/g) | KL (L/mg) | KF (mg/g (L/mg)1/n) | n | R² | Reference |

| Calcite | Langmuir | 210 | - | - | - | ~0.999 | deswater.com |

| Calcite | Freundlich | - | - | 30.5 | 1.9 | ~0.981 | deswater.com |

| ZnO Nanoparticles | Langmuir | (62% removal at 5 mg/L) | - | - | - | ~0.998 | researchgate.net |

| Hydroxyapatite | Langmuir | 312.5 | - | - | - | ~0.999 | kiche.or.kr |

| Citric Acid Modified Bentonite | Langmuir | 71.6 - 79.0 | - | - | - | ~0.99 | researchgate.net |

| Citric Acid Modified Bentonite | Freundlich | - | - | - | - | ~0.9987 | researchgate.net |

Note: Values are representative and can vary significantly based on experimental conditions and specific adsorbent preparation.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Analysis of Adsorption

The Pseudo-Second-Order (PSO) kinetic model is frequently found to best describe the adsorption kinetics of this compound, suggesting that the rate-limiting step is primarily chemical in nature, involving valence forces or electron sharing between the adsorbent and adsorbate deswater.comresearchgate.netresearchgate.netkiche.or.kr. Studies on various adsorbents like calcite, ZnO nanoparticles, and hydroxyapatite consistently show higher correlation coefficients (R²) for the PSO model compared to the Pseudo-First-Order (PFO) model deswater.comresearchgate.netresearchgate.netkiche.or.kr. For example, the adsorption of AB 210 onto calcite is well-described by the second-order model, achieving equilibrium within an hour deswater.com.

The Pseudo-First-Order (PFO) kinetic model , which assumes that the rate of adsorption is directly proportional to the difference between the saturation concentration and the amount adsorbed at any time, is less commonly reported as the best fit for AB 210 adsorption compared to PSO kiche.or.krnih.govresearchgate.net.

Table 2: Representative Adsorption Kinetic Parameters for this compound

| Adsorbent | Kinetic Model | qe (mg/g) | k1 (min-1) | k2 (g/mg·min) | R² (PFO) | R² (PSO) | Reference |

| Calcite | Pseudo-First-Order | 16.1 | 0.036 | - | 0.960 | - | deswater.com |

| Calcite | Pseudo-Second-Order | 16.1 | - | 0.007 | - | 0.999 | deswater.com |

| ZnO Nanoparticles | Pseudo-Second-Order | (62% removal) | - | - | ~0.97 | ~0.998 | researchgate.net |

| Hydroxyapatite | Pseudo-Second-Order | 312.5 | - | - | ~0.98 | ~0.999 | kiche.or.kr |

Note: qe values are often derived from fitting the model to experimental data and can vary. Some studies report percentage removal rather than qe for specific conditions.

Thermodynamic Aspects of this compound Adsorption Processes

Thermodynamic parameters provide insights into the spontaneity, feasibility, and thermal effects of the adsorption process. These parameters are typically calculated from adsorption data obtained at different temperatures.

Enthalpy, Entropy, and Gibbs Free Energy Changes in Adsorption

The thermodynamic parameters for the adsorption of this compound are generally found to indicate a spontaneous and favorable process. A negative Gibbs free energy change (ΔG°) signifies that the adsorption is spontaneous researchgate.netekb.egcmu.ac.thnih.gov. For instance, ΔG° values for AB 210 adsorption onto ZnO nanoparticles were reported as -0.782 kJ/mol, confirming spontaneity researchgate.net.

The enthalpy change (ΔH°) indicates whether the process is endothermic or exothermic. Many studies report a positive ΔH° for AB 210 adsorption, suggesting an endothermic nature researchgate.netcmu.ac.thnih.govdergipark.org.tr. An endothermic process implies that increasing temperature enhances adsorption, likely due to increased surface mobility of dye molecules or improved diffusion into adsorbent pores researchgate.netdergipark.org.tr. For example, ΔH° values of 26.93 kJ/mol for ZnO NPs researchgate.net and 5.30 kJ/mol for sepiolite (B1149698) with an anionic dye capes.gov.br have been reported.

The entropy change (ΔS°) reflects the degree of randomness or disorder at the solid-liquid interface during adsorption. A positive ΔS° is commonly observed for AB 210 adsorption, indicating an increase in randomness or favorable interactions at the interface, possibly due to the release of water molecules from the hydrated dye ions or adsorbent surface researchgate.netcmu.ac.thnih.gov. Values for ΔS° have been reported in the range of 0.086 kJ/mol·K for ZnO NPs researchgate.net.

Influence of Temperature on Adsorption Equilibrium and Mechanisms

Temperature plays a significant role in the adsorption equilibrium of this compound. As indicated by the generally positive ΔH° values, the adsorption process is often endothermic, meaning that adsorption capacity tends to increase with increasing temperature deswater.comresearchgate.netresearchgate.netcmu.ac.thdergipark.org.tr. For example, the removal efficiency of AB 210 by Spirulina platensis increased from 97.62% to 98.17% as the temperature rose from 30°C to 60°C dergipark.org.tr. Similarly, for calcite, uptake increases with temperature deswater.comresearchgate.net. This temperature dependence can be attributed to increased solubility of the dye, enhanced diffusion rates, and potentially the unfolding of adsorbent pore structures at higher temperatures, facilitating greater interaction with the dye molecules researchgate.netdergipark.org.tr.

Table 3: Representative Thermodynamic Parameters for this compound Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (°C) | Reference |

| ZnO Nanoparticles | -0.782 | 26.93 | 86 | 20-55 | researchgate.net |

| Sepiolite (anionic dye) | 47.9 - 51.3 | 5.05 - 5.30 | -142.7 to -148.8 | 20-50 | capes.gov.br |

| Calcite | Not specified | Positive | Not specified | Not specified | deswater.comresearchgate.net |

Note: Values are specific to the study and adsorbent used. ΔG° values can be negative or positive depending on temperature and the specific system.

Surface Chemistry and Material-Dye Interactions

The interaction between this compound and adsorbent surfaces is significantly influenced by surface chemistry, particularly the pH of the solution, which dictates the surface charge of the adsorbent and the speciation of the dye. As an anionic dye, AB 210 carries a net negative charge in neutral to alkaline solutions due to its sulfonic acid groups benchchem.com.

pH Dependence: The adsorption of AB 210 is highly pH-dependent. Typically, adsorption is favored under acidic conditions deswater.comresearchgate.netkiche.or.krdergipark.org.trgrafiati.com. For instance, on calcite, adsorption is maximal at pH < 7, where the calcite surface exhibits a positive charge, promoting electrostatic attraction with the anionic dye deswater.comresearchgate.net. At pH 4, total organic carbon (TOC) removal reached 97.9%, decreasing to 92.3% at pH 6 benchchem.comgrafiati.com. Similarly, the highest adsorption for AB 210 onto Spirulina platensis was observed at pH 2.0 dergipark.org.tr. At higher pH values, the increased concentration of hydroxyl ions can lead to electrostatic repulsion between the dye and the negatively charged adsorbent surface, reducing adsorption efficiency researchgate.netdergipark.org.tr.

Compound List:

this compound (AB 210)

C.I. Acid Blue 7

C.I. Acid Black 1

C.I. Acid Black 29

C.I. Acid Black 94

C.I. Acid Black 172

C.I. Acid Brown 703

C.I. Reactive Black 19 (AV19)

Eriochrome Black-T (EBT)

C.I. Reactive Blue 221 (RB221)

C.I. Acid Violet 19 (AV19)

Navy Blue RX dye

C.I. Acid Black 10B

Advanced Degradation Methodologies for C.i. Acid Black 210 in Environmental Systems

Photodegradation and Photocatalytic Decomposition of C.I. Acid Black 210

Photodegradation and photocatalysis leverage light energy to break down complex organic molecules like dyes. These processes are attractive due to their potential for efficient pollutant removal, often leading to mineralization or the formation of less harmful intermediates.

Direct Photolysis Mechanisms of this compound under Solar and UV Irradiation

Direct photolysis involves the direct absorption of photons by the dye molecule, leading to its excitation and subsequent chemical breakdown. Studies have shown that this compound exhibits some susceptibility to light exposure. When exposed to sunlight or simulated solar radiation, AB210 undergoes discoloration, indicating a degree of degradation. For instance, exposure to sunlight for 14 days at room temperature resulted in a decrease in dye concentration of up to 45% frontiersin.orgembrapa.br. Similarly, a 3-hour exposure to a solar simulator led to observable discoloration frontiersin.orgembrapa.br. These processes are believed to involve the cleavage of the azo bonds (–N=N–) within the dye structure, potentially generating aromatic amines, some of which may be harmful frontiersin.orgembrapa.br. UV irradiation, particularly UV-C, is also known to be effective in degrading various azo dyes, often through the generation of reactive species mdpi.com.

Table 1: Photodegradation and Photocatalytic Decomposition Findings

| Method | Catalyst/Medium | Key Operating Parameters | Degradation/Decolorization (%) | Reaction Time | Citation |

| Direct Photolysis (Sunlight) | Sunlight exposure | 14 days at room temperature | Up to 45% decrease | 14 days | frontiersin.orgembrapa.br |

| Direct Photolysis (Solar Simulator) | Solar simulator | 3 h exposure | Discoloration observed | 3 hours | frontiersin.orgembrapa.br |

| UV/H₂O₂ (Analogous Dye: Acid Black 1) | UV irradiation, H₂O₂ | 21.24 mmol/l H₂O₂, 1400 W/l UV | Complete decolorization | < 1.2 min | capes.gov.br |

| UV/H₂O₂ (Analogous Dye: Reactive Black 5) | UV irradiation, H₂O₂ | Optimal conditions | Complete color removal | 45 min | scielo.br |

| Photo-Fenton (Analogous Dye: Reactive Black 5) | H₂O₂, Fe²⁺, Light | [H₂O₂]:[RB5] = 24.5 mg/L : 25 mg/L | Complete color removal | 10 min | scielo.br |

| Photo-Fenton (Analogous Dye: Acid Red 183) | H₂O₂, Fe(II) | 10-20 mg/L Fe(II), 250-500 mg/L H₂O₂ | 85-90% DOC removal | Not specified | tsijournals.com |

| Photo-Fenton (Analogous Dye: Remazol Black B) | UVA light, H₂O₂, Fe | Optimal conditions | ~97% removal | Not specified | raco.cat |

Heterogeneous Photocatalysis with Semiconductor Nanomaterials (e.g., TiO₂)

Heterogeneous photocatalysis employs semiconductor materials, such as titanium dioxide (TiO₂), to catalyze the degradation of pollutants under light irradiation. TiO₂ is a widely studied photocatalyst due to its stability, non-toxicity, and strong oxidizing power, generated through the excitation of electrons and holes researchgate.netscispace.com. Upon absorbing photons with energy greater than its band gap, TiO₂ generates highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which attack and degrade organic molecules researchgate.netmdpi.com. The efficiency of TiO₂-based photocatalysis is influenced by factors such as the amount of catalyst, light intensity, pH, and the presence of co-catalysts or oxidants like hydrogen peroxide mdpi.comnih.gov. While specific quantitative data for this compound degradation using TiO₂ was not extensively detailed in the provided snippets, research indicates that TiO₂ is a promising material for the general degradation of azo dyes nih.gov.

Advanced Oxidation Processes (AOPs) Involving UV/H₂O₂ and Photo-Fenton Reactions

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants by generating potent oxidizing species, primarily hydroxyl radicals (•OH) ijcce.ac.ir.

The UV/H₂O₂ process utilizes ultraviolet (UV) light to irradiate hydrogen peroxide, splitting it into hydroxyl radicals. This method has demonstrated significant decolorization capabilities for azo dyes. For example, studies on similar dyes like Acid Black 1 showed complete decolorization in under 1.2 minutes with specific UV and H₂O₂ dosages capes.gov.br. For Reactive Black 5, complete color removal was achieved in 45 minutes scielo.br. The degradation rate is generally enhanced by increasing UV intensity and H₂O₂ concentration, though excessively high H₂O₂ levels can sometimes inhibit the process capes.gov.br.

The Photo-Fenton reaction is another powerful AOP that combines Fenton chemistry (H₂O₂ with Fe²⁺ catalyst) with light irradiation. This synergy significantly boosts the generation of hydroxyl radicals, leading to rapid and efficient dye degradation. Research on analogous dyes like Reactive Black 5 demonstrated complete color removal within 10 minutes under optimized conditions scielo.br. For Acid Red 183, photo-Fenton treatment achieved substantial dissolved organic carbon (DOC) removal of 85-90% tsijournals.com. Similarly, approximately 97% removal of Remazol Black B was reported using UVA light photo-Fenton raco.cat. These processes are effective in breaking down azo dye structures, though complete mineralization can be more challenging and dependent on reaction conditions raco.cat.

Electrochemical Degradation Pathways for this compound

Electrochemical methods offer an environmentally friendly approach to wastewater treatment by using electrical energy to drive oxidation or reduction reactions. These processes can effectively decolorize and degrade dyes like this compound.

Anodic Oxidation and Electrocoagulation Techniques for Dye Decolorization

Anodic oxidation involves the direct or indirect oxidation of pollutants at the anode. Boron-doped diamond (BDD) electrodes have shown remarkable efficiency in the electrochemical oxidation of AB210, achieving 98.0% removal and 70.7% mineralization under specific alkaline conditions researchgate.net. Dimensionally stable anodes (DSA) such as Ti/IrOx-SnOx have also proven effective, yielding over 94% absorbance removal at 465 nm within 30 minutes for AB210 solutions grafiati.com.

Electrocoagulation (EC) is another electrochemical technique that uses sacrificial electrodes (often iron or aluminum) to generate coagulants in situ, which then destabilize and aggregate pollutants for removal. Studies on electrochemical reduction using graphite (B72142) or titanium cathodes showed moderate color removal efficiencies for AB210, ranging from 56% to 70% depending on the electrode material and waste type (synthetic vs. live) jetir.org. The electro-Fenton (EF) process, a hybrid electrochemical advanced oxidation process, has also been applied, with one study reporting 95% mineralization of AB210 using a magnetic hybrid catalyst in 7 hours researchgate.net.

Role of Electrode Materials and Operating Parameters in Electrochemical Treatment

The performance of electrochemical degradation is significantly influenced by the choice of electrode materials and operating parameters.

Electrode Materials: Boron-doped diamond (BDD) electrodes are highly effective for AB210 oxidation, particularly in alkaline phosphate (B84403) solutions where they promote the generation of oxidizing species like phosphate radicals and peroxodiphosphate ions researchgate.net. Dimensionally stable anodes (DSA) like Ti/IrOx-SnOx are also efficient grafiati.com. For electrochemical reduction, graphite and titanium electrodes have been investigated, with graphite generally showing slightly higher color removal in some studies jetir.org.

Operating Parameters:

pH: Optimal pH conditions vary significantly depending on the electrode material and process. For BDD anode oxidation of AB210, alkaline conditions (pH 11.7 or higher) have been found to be most effective researchgate.netresearchgate.net. In contrast, electro-Fenton processes often perform best under acidic conditions (e.g., pH 3) researchgate.netwwjournal.ir.

Current Density: Higher current densities generally accelerate degradation rates. For instance, current densities ranging from 15 mA cm⁻² to 35 mA cm⁻² have been employed, with specific optimal values depending on the electrode material and process researchgate.netjetir.org.

Supporting Electrolyte: The presence of supporting electrolytes is crucial for conductivity. Phosphate ions can enhance oxidation efficiency on BDD anodes, especially in alkaline media researchgate.net. While chloride ions can accelerate color and COD removal, they may also lead to the formation of undesirable organochlorine byproducts grafiati.comresearchgate.net.

Other Parameters: The concentration of the dye, the amount of catalyst (in EF processes), voltage, and reaction time are also critical factors that influence the efficiency of electrochemical degradation researchgate.netgrafiati.comjetir.orgwwjournal.ird-nb.info.

Table 2: Electrochemical Degradation Findings for this compound

| Method | Electrode Material(s) | Supporting Electrolyte/Medium | Key Operating Parameters | Degradation/Decolorization/Mineralization (%) | Reaction Time | Citation |

| Electrochemical Reduction | Graphite cathode | Na₂SO₄ | Synthetic waste: 15 mA cm⁻², pH 7 | 63% color removal | 120 min | jetir.org |

| Electrochemical Reduction | Graphite cathode | Na₂SO₄ | Live waste: 30 mA cm⁻², pH 7 | 70% color removal | 120 min | jetir.org |

| Electrochemical Reduction | Ti cathode | Na₂SO₄ | Synthetic waste: 15 mA cm⁻², pH 7 | 60% color removal | 120 min | jetir.org |

| Electrochemical Reduction | Ti cathode | Na₂SO₄ | Live waste: 35 mA cm⁻², pH 7 | 56.28% color removal | 120 min | jetir.org |

| Anodic Oxidation | BDD anode | Phosphate buffer | pH 11.7 | 98.0% removal, 70.7% mineralization | 5 hours | researchgate.net |

| Anodic Oxidation | BDD anode | Phosphate buffer | pH 11-13 (optimal for P₂O₈⁴⁻ generation) | Not specified | Not specified | researchgate.net |

| Anodic Oxidation | Ti/Ir₀.₁₀Sn₀.₉₀O₂ | Not specified | 100 ppm dye | >94% absorbance removal at 465 nm | 30 min | grafiati.com |

| Anodic Oxidation | Ti/Ir₀.₃₀Sn₀.₇₀O₂ | Not specified | 100 ppm dye | >94% absorbance removal at 465 nm | 30 min | grafiati.com |

| Electro-Fenton (EF) | CoFe₂O₄/NOM catalyst | Not specified | pH 6, 30 mg catalyst, 55 mg L⁻¹ dye | 95% mineralization | 7 hours | researchgate.net |

| Electrocoagulation | Graphite anode | Na₂SO₄ | 20 mA cm⁻² | 47% color removal | Not specified | jetir.org |

| Electrocoagulation | Graphite anode | Na₂SO₄ | 15 mA cm⁻² | 63.8% color removal | Not specified | jetir.org |

| Electrocoagulation | Aluminum anode | NaCl | Voltage 10-20 V, Time 3-60 min, pH 4.5-9.1 (Data primarily for Reactive Black 5, indicative for azo dyes) | Up to 95.6% removal | 60 min | d-nb.infounirioja.es |

| Anodic Oxidation | BDD anode | Phosphate buffer | pH 3, 45.4 mA cm⁻² | Not specified | Not specified | researchgate.net |

Compound Name Table

this compound

Acid Black 210

AB210

C.I. 300285

Acid Black BNG

Acid Black NT

Weak Acid Black 3G

Weak Acid Black NT

Ratna Acid Black NB

Ritaleather Black RNT

Sandal Acid Black NT

Setaderm Black NT

Triacor Black TNL

Ushacid Black 210

Vicoacid Black J

Vilmacor Black LT

Vilmacor Black NT

Wogenal Black CGN

Enzymatic and Bioremediation Approaches for this compound

Biological methods, leveraging the metabolic capabilities of microorganisms and their enzymes, offer a promising and environmentally friendly alternative to conventional physicochemical treatments for dye wastewater. These approaches can lead to the complete mineralization of dyes or their transformation into innocuous compounds mdpi.combhu.ac.innih.gov.

Microbial Degradation Mechanisms by Dye-Decolorizing Enzymes (e.g., Laccase)

Microorganisms employ a variety of enzymes, including laccases, azoreductases, and peroxidases, to degrade complex dye molecules. Laccases, a class of multicopper oxidases, are particularly noted for their broad substrate specificity and ability to catalyze the oxidation of phenolic compounds, making them effective in decolorizing a wide range of synthetic dyes, including AB 210 researchgate.netua.ptjabonline.inscispace.com. The degradation mechanism often involves the oxidation of the dye molecule via a one-electron transfer process, leading to the formation of radical intermediates that are subsequently broken down ua.ptscispace.com. Azoreductases are crucial for cleaving the azo bond (-N=N-) characteristic of many synthetic dyes, often under anaerobic conditions, which can lead to the formation of aromatic amines bhu.ac.innih.govresearchgate.netnih.gov.

Table 1: Microbial Degradation of this compound using Enzymes

| Enzyme | Microbial Source | Degradation (%) | Conditions (pH, Temp, Time) | Reference |

| Laccase | Micrococcus luteus | 90-96% | Not specified | researchgate.net |

| Laccase | Unspecified source | 96.4% | pH 7.0, 37°C, 72 h | researchgate.net |

| Azoreductase | Shewanella sp. Strain IFN4 | Not specified | Not specified | researchgate.net |

| Laccase | Geobacillus stearothermophilus | Not specified | Not specified | researchgate.net |

| Laccase | Providencia sp. SRS82 | Not specified | Maximum in 90 min | researchgate.net |

Fungal and Bacterial Bioremediation Strategies for Dye-Containing Effluents

Various bacterial and fungal strains have been identified for their ability to decolorize and degrade this compound. These microorganisms can be used in pure cultures or as part of microbial consortia to treat dye-laden effluents. Studies have isolated bacterial strains such as Sphingomonas mali, Pseudomonas leuteola, Shewanella putrefaciens, and Priestia flexa that demonstrated significant decolorization of AB 210 nih.gov. For instance, one isolate achieved up to 92.71% decolorization of AB 210 under specific conditions nih.gov. Fungal species like Cladosporium cladosporioides have also been employed for the degradation of AB 210 researchgate.net. Aeromonas sp. and Shewanella sp. have shown high degradation efficiency (>87%) for AB 210 within 24 hours at a concentration of 50 mg/L iwaponline.com. Providencia sp. SRS82 has been particularly highlighted for its effectiveness in degrading AB 210, with studies focusing on optimizing its degradation pathway bhu.ac.inresearchgate.netnih.govresearchgate.net.

Table 2: Bacterial and Fungal Bioremediation of this compound

| Microorganism | Degradation (%) | Conditions (Dye Conc., pH, Temp, Time) | Reference |

| Sphingomonas mali (Isolate 1) | 79.09% | 50 mg/L, pH 7, 37°C | nih.gov |

| Pseudomonas leuteola (Isolate 2) | 83.02% | 50 mg/L, pH 7, 37°C | nih.gov |

| Shewanella putrefaciens (Isolate 3) | 70.22% | 50 mg/L, pH 7, 37°C | nih.gov |

| Priestia flexa (Isolate 4) | 92.71% | 50 mg/L, pH 7, 37°C | nih.gov |

| Aeromonas sp. | >87% | 50 mg/L, <24 h | iwaponline.com |

| Shewanella sp. | >87% | 50 mg/L, <24 h | iwaponline.com |

| Providencia sp. SRS82 | Not specified | Not specified | bhu.ac.inresearchgate.netnih.govresearchgate.net |

| Cladosporium cladosporioides | Not specified | Not specified | researchgate.net |

Chemical Oxidation and Reduction Methods for this compound

Chemical oxidation and reduction methods, often categorized under Advanced Oxidation Processes (AOPs), are employed to break down recalcitrant organic pollutants like AB 210 by generating highly reactive species, primarily hydroxyl radicals (•OH).

Ozonation and Chlorine-Based Oxidation

Ozonation is an effective method for the degradation of this compound. Ozone (O3) can rapidly decolorize AB 210, with complete decolorization observed within minutes to hours depending on the conditions. While ozonation quickly degrades the dye's chromophore, complete mineralization (measured by Total Organic Carbon - TOC) is often slower researchgate.netresearchgate.net. Studies indicate that ozonation can achieve over 90% color removal within 6 hours researchgate.net. The efficiency of ozonation is influenced by factors such as pH; for AB 210, higher mineralization rates were observed at pH 11 (55% mineralization) compared to lower pH values researchgate.net. The combined use of UV radiation with ozone (O3/UV) can enhance degradation, particularly at acidic pH researchgate.net.

Chlorine-based oxidation, using agents like sodium hypochlorite (B82951) (NaClO), also demonstrates rapid decolorization of AB 210. For instance, NaClO treatment can degrade 50% of AB 210 in as little as 18 seconds, significantly reducing the visible absorption band frontiersin.orgembrapa.br. However, both ozonation and chlorination can lead to the formation of potentially harmful intermediate by-products, including aromatic amines such as 2-naphthylamine, 2,6-dimethylaniline, and 4-nitroaniline (B120555), as well as other organic compounds like phenol (B47542) and cresol (B1669610) frontiersin.orgembrapa.brresearchgate.net.

Table 3: Chemical Oxidation Methods for this compound

| Method | Agent/Process | Degradation (%) | Conditions (Conc., pH, Time) | Identified By-products | Reference |

| Ozonation | Ozone (O3) | >90% color | 6 hours | Not specified | researchgate.net |

| Ozonation + UV | Ozone (O3) + UV-C | Enhanced | pH 3 | Not specified | researchgate.net |

| Chlorination | Sodium Hypochlorite (NaClO) | 25% reduction in absorption | 300 s | Benzene (B151609), cresol, naphthalene (B1677914), phenol, 2-naphthylamine, phenylacetic acid, 2,6-dimethylaniline, 4-nitroaniline | frontiersin.orgembrapa.brresearchgate.net |

| Chlorination | Sodium Hypochlorite (NaClO) | 50% | 18 s | Not specified | frontiersin.orgembrapa.br |

| Atmospheric Pressure Plasma | Plasma | >95% | 180 min | Not specified | semanticscholar.org |

| Electrochemical Oxidation | Boron-doped diamond electrodes | 98% removal, 70.7% mineralization | pH 2, 25 mA cm⁻², 5 h | Not specified | researchgate.net |

Computational Chemistry and Molecular Modeling of C.i. Acid Black 210

Density Functional Theory (DFT) Studies on Electronic Structure of C.I. Acid Black 210

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory, a cornerstone of DFT applications in chemical reactivity, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) science.govdntb.gov.ua. The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of a molecule's electronic and optical properties, including its reactivity and spectroscopic behavior science.govdntb.gov.uascience.gov.

For this compound, FMO analysis would involve:

HOMO-LUMO Gap Calculation: Determining the energy difference between the HOMO and LUMO would provide insights into the dye's stability and its susceptibility to electrophilic or nucleophilic attack. A smaller band gap generally correlates with higher reactivity and potential for charge transfer science.govdntb.gov.uascience.gov.

Electron Density Distribution: Visualizing the electron density on the HOMO and LUMO would pinpoint specific regions of the molecule that are electron-rich (HOMO) or electron-deficient (LUMO), indicating potential sites for chemical reactions or interactions.

Reactivity Descriptors: DFT calculations can yield various reactivity descriptors, such as electrophilicity and nucleophilicity indices, which quantify the molecule's propensity to accept or donate electrons, respectively. These descriptors are vital for understanding how this compound might interact with substrates or undergo degradation pathways.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT, particularly Time-Dependent Density Functional Theory (TD-DFT), is extensively used to predict spectroscopic properties of molecules, such as UV-Visible absorption spectra science.gov. By simulating the electronic transitions between molecular orbitals upon absorption of photons, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.

For this compound, DFT calculations could:

Predict UV-Vis Spectra: Simulate the electronic transitions responsible for the dye's characteristic black color, predicting its absorption maxima. Experimental λmax values for this compound are reported around 604 nm . Computational predictions would aim to match these experimental values, validating the accuracy of the theoretical model.

Estimate Vibrational Spectra (IR): Predict infrared (IR) absorption frequencies, which correspond to molecular vibrations. This can aid in identifying functional groups and confirming the molecular structure.

Correlate with Experimental Data: The accuracy of DFT predictions for spectroscopic properties can be assessed by comparing them with experimentally obtained spectra. Discrepancies can guide refinements in the theoretical models, such as the choice of functional or basis set.

Although specific DFT-based spectroscopic predictions for this compound were not found, the methodology is widely applied to other dyes science.govdntb.gov.uaresearchgate.netufs.br.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems, including the dynamic interactions of this compound with its environment. These simulations track the motion of atoms and molecules over time, allowing for the investigation of complex processes like solvation and adsorption.

Dye-Solvent Interactions and Solvation Effects

MD simulations can model how this compound molecules interact with solvent molecules (e.g., water, ethanol). This includes understanding:

Solvation Shells: The arrangement and dynamics of solvent molecules around the dye, which influences its solubility and stability.

Hydrogen Bonding and Electrostatic Interactions: Quantifying the strength and nature of interactions between the dye's functional groups (sulfonic acid, azo, nitro) and solvent molecules.

Conformational Changes: Observing how the dye molecule might flex or change conformation in different solvent environments.

While specific MD studies on this compound's solvation are not detailed in the provided results, MD is a standard technique for studying dye behavior in solution science.govscience.gov.

Adsorption Site Prediction and Interfacial Phenomena Modeling

MD simulations are also valuable for modeling the adsorption of this compound onto various surfaces, such as textile fibers or mineral substrates. This can help predict:

Preferred Adsorption Sites: Identifying specific locations on a surface where the dye molecule is most likely to bind, based on favorable interactions.

Adsorption Mechanisms: Elucidating the dynamic processes involved in adsorption, including diffusion to the surface and the formation of binding configurations. For instance, MD simulations have predicted that dyes may lay flat on oxide surfaces science.gov.

Interfacial Properties: Understanding how the dye's presence at an interface affects surface properties, such as charge distribution or wettability.

Studies on dye adsorption often employ kinetic models and isotherm analyses, which can be informed by MD simulations to understand the underlying molecular interactions researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical correlations between the chemical structure of molecules and their biological or physical activities. Cheminformatics tools are used to extract and analyze these structural features.

For this compound and its potential derivatives, QSAR could be applied to:

Predict Dyeing Performance: Correlating structural features (e.g., number and position of sulfonic acid groups, presence of azo linkages, molecular size) with dyeing affinity, color fastness, or leveling properties.

Model Environmental Fate: Relating structural parameters to biodegradability, toxicity, or adsorption behavior onto environmental matrices.

Design Novel Dyes: Using QSAR models to predict the properties of hypothetical this compound analogs, guiding the synthesis of dyes with improved performance or reduced environmental impact.

QSAR models have been successfully developed for predicting dye removal efficiency based on molecular parameters for other dyes. While specific QSAR models for this compound were not identified in the search results, the principles of cheminformatics and QSAR are directly applicable to understanding and optimizing dye properties.

Advanced Applications and Functionalization of C.i. Acid Black 210 in Material Science

C.I. Acid Black 210 as a Component in Functional Materials

The unique electronic and structural properties of azo dyes, such as this compound, make them prime candidates for integration into functional materials where the dye molecule is not merely a passive colorant but an active component. The extended π-conjugated system inherent in its trisazo structure is central to its potential in applications requiring responsiveness to external stimuli.

The integration of dyes into "smart textiles" allows fabrics to sense and react to environmental conditions. researchgate.net This field utilizes chromic materials, which undergo a reversible color change in response to stimuli like light (photochromism), heat (thermochromism), or pH (halochromism). wikipedia.org While specific research on this compound in this area is limited, the fundamental properties of azo dyes are highly relevant.

Azo compounds are known to exhibit photochromic properties due to the reversible trans-cis isomerization of the azo (-N=N-) group upon exposure to specific wavelengths of light. mdpi.comacs.org This isomerization alters the molecule's shape and conjugation, leading to a change in its absorption spectrum and thus its visible color. The extensive conjugation in a trisazo dye like Acid Black 210 could potentially be harnessed to create textiles with dynamic color-changing capabilities, suitable for applications ranging from fashion to military camouflage. Functionalization of the dye molecule could further tune its sensitivity to different stimuli, expanding its potential use in stimuli-responsive polymer systems. nih.gov

The chromophoric nature of azo dyes makes them suitable for use in optical sensors and other photoactive devices. researchgate.net Materials containing azo dyes have been extensively studied for applications in nonlinear optics, optical data storage, and electro-optic modulation. mdpi.com The incorporation of azo dyes into polymer films can create materials with tunable optical properties. For example, the refractive index of an azo-dye-doped polymer can be altered by the concentration of the dye, a critical factor in the design of photonic devices. mdpi.com

Furthermore, the interaction between the functional groups on an azo dye and specific analytes can lead to a detectable color change, forming the basis of a colorimetric sensor. nanobioletters.comchemrxiv.org The sulfonic acid groups and the nitrogen atoms within the azo linkages of this compound could act as binding sites for metal ions. This interaction can perturb the electronic structure of the dye, causing a shift in its absorption spectrum that is visible to the naked eye or measurable with a spectrophotometer. mdpi.comazooptics.com This principle has been demonstrated with other azo dyes for the detection of various metal cations. chemrxiv.org

Table 1: Examples of Azo Dyes as Colorimetric Sensors for Metal Ions

| Azo Dye Sensor | Target Metal Ion(s) | Observable Change |

| Dabcyl (carboxylic acid azo dye) | Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ | Color change from light yellow to pink. mdpi.com |

| Pyridothiazole-based azo dye (TPN1) | Cu²⁺, Sn²⁺, Al³⁺ | Purple dye changes to blue, orange, or lavender. chemrxiv.orgchemrxiv.org |

| N-diaminomethylene-4-(2,4-dihydroxy-phenylazo)-benzenesulfonamide (H₂L) | Cu²⁺ | Color change at pH 10.0, absorption peak at 474 nm. researchgate.net |

| Benzothiazole azo dyes | H⁺ (low pH) | Color change from blue to red. researchgate.net |

This compound in Composite Materials and Nanocomposites

Incorporating this compound into polymer or inorganic matrices can yield composite materials with tailored properties, where the dye contributes to functionalities beyond simple coloration.

The addition of azo dyes to polymers can influence the material's mechanical and optical characteristics. Research on poly(methyl methacrylate) (PMMA) doped with an azo dye demonstrated that properties such as yield strength, tensile strength, and Young's modulus can peak at specific, often low, dye concentrations. aip.org The dye molecules can affect the polymer chain arrangement and intermolecular forces, thereby modifying the bulk mechanical behavior.

Optically, dispersing this compound within a polymer matrix can create materials for specialized applications. Azo-dye-doped polymer/liquid crystal composites have been investigated for electro-optical devices. In such systems, the dye can reduce the anchoring force between the polymer and liquid crystal molecules, lowering the threshold voltage required for switching and altering the dielectric properties of the composite. researchgate.net Polymer nanocomposites containing azo dyes are recognized as versatile materials that can combine mechanical strength with unique optical properties for applications like optical actuation. mdpi.com

Hybrid materials formed by combining organic dyes with inorganic nanostructures offer a synergistic approach to material design. Layered double hydroxides (LDHs), also known as anionic clays, are particularly well-suited for creating hybrid materials with anionic dyes like this compound. mdpi.comrsc.org The positively charged brucite-like layers of LDHs can host anionic dye molecules in their interlayer space through ion exchange, coprecipitation, or reconstruction methods. acs.org

The intercalation of azo dyes into LDH galleries can lead to highly organized nanostructures. This confinement can enhance the thermal stability of the dye by protecting it within the inorganic layers. acs.org For instance, the decomposition temperature of the azo dye Methyl Orange was significantly increased after being intercalated into a Mg-containing LDH. acs.org This stabilization is crucial for applications where the material may be exposed to high temperatures. Similarly, hybrid materials involving metal oxides are being explored for their catalytic and optical properties, offering another avenue for the functionalization of Acid Black 210.

Table 2: Physicochemical Properties of Azo Dye-LDH Intercalated Materials

| Host LDH | Guest Azo Dye | Synthesis Method | Interlayer Spacing | Key Finding |

| Mg/Al LDH | Methyl Orange | Coprecipitation | 2.43 nm | Highly organized intercalated structure. acs.org |

| Mg/Al LDH | Methyl Orange | Anion Exchange | 2.43 nm | Adsorption equilibrium reached in <60 min. acs.org |

| Ni/Al LDH | Methyl Orange | Anion Exchange | 2.43 nm | Lower thermal stability due to catalysis by Ni-containing oxides. acs.org |

| ZnAl LDH | Tungstophosphate | Rehydration | N/A | Enhanced photocatalytic decolourisation of organic dyes. lidsen.com |

This compound as an Analytical Reagent in Non-Biological Systems

Beyond its potential in sensor devices, this compound and similar azo dyes can serve as effective analytical reagents for the detection and quantification of substances in non-biological systems, primarily through colorimetric analysis.

The principle relies on the formation of a complex between the azo dye and a target analyte, most commonly a metal ion. The nitrogen atoms of the azo groups and oxygen atoms from other functional groups (like hydroxyl or sulfonate groups) can act as coordination sites. nanobioletters.com This complexation alters the dye's electronic properties and, consequently, its light absorption characteristics, resulting in a distinct color change. mdpi.com

This chromogenic response allows for the "naked-eye" detection of certain ions and can be quantified using spectrophotometry. nanobioletters.com Various azo dyes have been synthesized and successfully used as chemosensors for a range of metal ions, including Cu²⁺, Fe²⁺, Sn²⁺, and Al³⁺, with high sensitivity and selectivity. chemrxiv.orgresearchgate.net The complex structure of this compound, a trisazo dye, provides multiple potential binding sites, suggesting its viability as a candidate for development into a selective analytical reagent for environmental or industrial monitoring. frontiersin.org

Colorimetric Detection of Metal Ions in Industrial Effluents

A thorough review of published scientific literature indicates that there are no available studies on the application of this compound for the colorimetric detection of metal ions in industrial effluents. The research on this dye has been concentrated on its removal from wastewater and its environmental impact rather than its use as a sensing agent. nih.govresearchgate.net

Microencapsulation and Controlled Release Systems for this compound in Specific Applications

There is no available research or published data on the microencapsulation of this compound for controlled release systems in any specific application. The scientific focus has remained on its primary dyeing functions and subsequent environmental fate.

Data Tables

Due to the lack of research in the specified areas of application for this compound, no data is available to be presented in tabular format.

Detailed Research Findings

The investigation into the advanced applications and functionalization of this compound in the specified fields of material science yielded no detailed research findings. The scientific community has, to date, not explored the potential of this particular dye for colorimetric detection of metal ions, spectrophotometric assays for environmental contaminants, or its inclusion in microencapsulation and controlled release systems.

Future Research Directions and Emerging Trends for C.i. Acid Black 210

Integration of Artificial Intelligence and Machine Learning in Dye Research and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers significant potential for advancing dye research and optimizing processes related to C.I. Acid Black 210. ML algorithms can analyze complex datasets to predict dye properties, optimize synthesis routes, and enhance treatment processes mdpi.comcolab.wsrsc.orgbohrium.comaip.orgrsc.org.

For instance, ML models are being developed to predict the photophysical properties of organic dyes, such as absorption and emission wavelengths, with high accuracy aip.org. In the context of dye degradation, ML algorithms like Gaussian Process Regression (GPR), Multilayer Perceptron (MLP), Decision Tree (DT), and Support Vector Regression (SVR) have demonstrated effectiveness in predicting the efficiency of Advanced Oxidation Processes (AOPs) for dye removal bohrium.comrsc.org. Studies have shown that ML can accurately estimate parameters influencing degradation, with reaction time often identified as a critical factor bohrium.com. The application of AI in optimizing catalyst performance for dye degradation, as seen with photocatalytic processes, also represents a promising avenue rsc.org.

Future research could focus on developing AI models to:

Predict the optimal synthesis conditions for this compound to maximize yield and minimize by-products.

Model and optimize the performance of various AOPs or separation techniques for AB210 removal from wastewater.

Analyze spectral data for rapid identification and quantification of AB210 in environmental matrices.

Design novel dye structures with improved properties by learning from existing dye data.

Table 8.1.1: Machine Learning Model Performance in Dye Degradation Prediction

| ML Model | Target Property/Process | R² Value | Key Parameters Optimized/Predicted | Reference |

| Gaussian Process Regression (GPR) | Methyl Orange Degradation Efficiency | 0.970 | Reaction time, pH, [Fe²⁺], [H₂O₂]/[MO] | bohrium.com |

| Decision Tree (DT) | Methyl Orange Degradation Efficiency | 0.964 | Reaction time, pH, [Fe²⁺], [H₂O₂]/[MO] | bohrium.com |

| Support Vector Regression (SVR) | Methyl Orange Degradation Efficiency | 0.910 | Reaction time, pH, [Fe²⁺], [H₂O₂]/[MO] | bohrium.com |

| Artificial Neural Network (ANN) | Azo Dye Photocatalytic Degradation | High Accuracy | Various process parameters | rsc.org |

Sustainable Production and Circular Economy Principles for this compound and its Derivatives

The textile industry's environmental footprint necessitates a shift towards sustainable production and circular economy principles for dyes like this compound sustainability-directory.comsustainability-directory.com. This involves exploring greener synthesis methods and implementing strategies for dye recovery and reuse.

Sustainable Synthesis: Research into "green chemistry" approaches for azo dye synthesis is gaining momentum. These methods often involve solvent-free conditions, the use of solid acid catalysts (e.g., nano BF₃·SiO₂, magnetic nanoparticles), and room temperature reactions to reduce energy consumption and waste generation researchgate.netrsc.orglongdom.org. Continuous production processes using bubble column reactors have also shown promise for synthesizing azo dyes more sustainably, with potential for reduced water usage and lower production costs compared to batch processes rsc.org. Future work could adapt these green synthesis methodologies for the efficient and eco-friendly production of this compound or its precursors.

Circular Economy and Dye Recovery: The principles of a circular economy are being applied to textile dyeing to minimize waste and maximize resource utilization sustainability-directory.comsustainability-directory.com. This includes: